![molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9](/img/structure/B1392917.png)
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It has the molecular formula C8H11N3O and a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .Molecular Structure Analysis
The molecular structure of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine core with a methoxy group attached at the 4-position .Scientific Research Applications
Therapeutic Potential
The pyridopyrimidine moiety, which includes “4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine”, has shown therapeutic interest and some derivatives have already been approved for use as therapeutics . The structures composed of a pyridopyrimidine moiety are of great interest due to their biological potential .
Anti-Breast-Cancer Activity
Pyrrolo(pyrido)[2,3-d]pyrimidine derivatives, which include “4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine”, have been evaluated for their anti-breast-cancer activity . These derivatives have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
CDK4/6 Inhibitors
The pyridopyrimidine moiety is present in selective CDK4/6 inhibitors, ribociclib and palbociclib, which have been employed in the clinic for the treatment of estrogen receptor positive (ER+) breast cancer . These inhibitors have significantly improved the progression-free survival (PFS) and overall survival (OS) compared to endocrine therapy alone in ER+ advanced breast cancer .
Pharmaceutical Testing
“4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is also used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQYDZRQALQEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
CAS RN |
944902-70-9 | |
Record name | 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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